L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine
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Overview
Description
L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine is a complex peptide composed of the amino acids tyrosine, glycine, phenylalanine, and cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: The peptide can participate in substitution reactions, particularly at the amino and carboxyl termini.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often used for coupling reactions involving carboxyl groups.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of peptide conjugates with various functional groups.
Scientific Research Applications
L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and disulfide bond formation.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form stable disulfide bonds.
Industry: Utilized in the development of peptide-based materials and as a component in biosensors.
Mechanism of Action
The mechanism of action of L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and protect against oxidative stress. The cysteine residue plays a crucial role in redox reactions, while the other amino acids contribute to the peptide’s overall stability and functionality.
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: A sulfur-containing amino acid involved in redox reactions.
L-Tyrosine: An amino acid involved in protein synthesis and precursor to neurotransmitters.
L-Phenylalanine: An essential amino acid used in protein synthesis.
Uniqueness
L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine is unique due to its specific sequence and the presence of multiple glycine residues, which provide flexibility to the peptide chain
Properties
CAS No. |
501911-51-9 |
---|---|
Molecular Formula |
C27H34N6O8S |
Molecular Weight |
602.7 g/mol |
IUPAC Name |
(2R)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C27H34N6O8S/c28-19(10-17-6-8-18(34)9-7-17)25(38)30-14-24(37)32-20(11-16-4-2-1-3-5-16)26(39)31-12-22(35)29-13-23(36)33-21(15-42)27(40)41/h1-9,19-21,34,42H,10-15,28H2,(H,29,35)(H,30,38)(H,31,39)(H,32,37)(H,33,36)(H,40,41)/t19-,20-,21-/m0/s1 |
InChI Key |
QOHUJFHXFVZPKK-ACRUOGEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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